molecular formula C26H28N4OS B11016661 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide

Cat. No.: B11016661
M. Wt: 444.6 g/mol
InChI Key: KBQNWNZOILHASK-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, a pyrrole ring, and a tetrahydrothiopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the Phenylethyl Group: The benzimidazole core is then alkylated with a phenylethyl halide in the presence of a base.

    Synthesis of the Pyrrole Ring: The pyrrole ring is synthesized separately, often through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Formation of the Tetrahydrothiopyran Ring: This can be synthesized via the hydrogenation of a thiopyran precursor.

    Final Coupling: The final step involves coupling the benzimidazole-phenylethyl intermediate with the pyrrole-tetrahydrothiopyran intermediate using an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the use of greener reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings.

    Reduction: Reduction reactions can occur at the benzimidazole ring and the tetrahydrothiopyran ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazolone derivatives, while reduction of the tetrahydrothiopyran ring can yield dihydrothiopyran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

In biological research, N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural components suggest it could interact with various biological targets.

Medicine

Medically, this compound is explored for its potential therapeutic effects. Compounds with benzimidazole and pyrrole rings are known for their antimicrobial, antiviral, and anticancer activities. This compound could potentially exhibit similar properties.

Industry

In industry, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications, such as in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic nucleotides and interact with DNA or RNA, while the pyrrole ring can interact with protein active sites. The phenylethyl group may enhance binding affinity through hydrophobic interactions, and the tetrahydrothiopyran ring can provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]acetamide: Lacks the pyrrole and tetrahydrothiopyran rings, potentially reducing its biological activity.

    N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)butyl]acetamide: Similar structure but with a butyl group instead of the tetrahydrothiopyran ring, which may affect its binding properties and reactivity.

Uniqueness

The uniqueness of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide lies in its combination of structural features, which confer a distinct set of chemical and biological properties. The presence of both the pyrrole and tetrahydrothiopyran rings, along with the benzimidazole and phenylethyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H28N4OS

Molecular Weight

444.6 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide

InChI

InChI=1S/C26H28N4OS/c31-24(19-26(12-16-32-17-13-26)30-14-6-7-15-30)27-23(18-20-8-2-1-3-9-20)25-28-21-10-4-5-11-22(21)29-25/h1-11,14-15,23H,12-13,16-19H2,(H,27,31)(H,28,29)

InChI Key

KBQNWNZOILHASK-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(CC(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3)N5C=CC=C5

Origin of Product

United States

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